N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S2 and its molecular weight is 494.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Novel Heterocyclic Compounds Synthesis
Research involves the synthesis of novel heterocyclic compounds derived from benzothiazole scaffolds, which are crucial in developing new therapeutic agents. These compounds are synthesized through various chemical reactions, resulting in structures with potential analgesic and anti-inflammatory activities. For example, Abu-Hashem et al. (2020) synthesized compounds exhibiting COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of benzothiazole derivatives Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Crystal Structure Analysis
The crystal structures of compounds related to thiazolyl acetamides provide insights into their potential interactions and stability. Galushchinskiy, Slepukhin, & Obydennov (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of how such structures might interact at the molecular level Galushchinskiy, Slepukhin, & Obydennov, 2017.
Biological Activities
Cytotoxic Activity Against Cancer Cell Lines
Novel compounds bearing the thiazole scaffold, similar to the target molecule, have been tested for their cytotoxicity against various human cancer cell lines. For instance, Ding et al. (2012) discovered compounds with significant inhibitory activity against MDA-MB-231 breast cancer cells, indicating the potential for thiazole derivatives in cancer therapy Ding et al., 2012.
Src Kinase Inhibition and Anticancer Activities
Thiazolyl acetamide derivatives have been evaluated for their Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) reported on compounds with significant inhibitory effects on cell proliferation in various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents Fallah-Tafti et al., 2011.
Antibacterial and Antimicrobial Activities
Compounds containing benzothiazole and related scaffolds have been explored for their antibacterial and antimicrobial properties. Research indicates that these compounds exhibit a broad spectrum of activity against various bacteria and microbes, offering a potential pathway for developing new antibacterial agents. Bhoi et al. (2015) synthesized derivatives showing potent antibacterial activity against Gram-positive and Gram-negative bacteria Bhoi, Borad, Parmar, & Patel, 2015.
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2.ClH/c1-17-3-6-19(7-4-17)30-16-22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-15-18(28-2)5-8-21(20)31-23;/h3-8,15H,9-14,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBVZLSWYWOYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.